molecular formula C8H3ClN2S B1592330 2-Chlorobenzo[d]thiazole-5-carbonitrile CAS No. 385432-46-2

2-Chlorobenzo[d]thiazole-5-carbonitrile

Cat. No.: B1592330
CAS No.: 385432-46-2
M. Wt: 194.64 g/mol
InChI Key: DGJJTJCIKQHVHT-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]thiazole-5-carbonitrile is an organic compound with the molecular formula C8H3ClN2S It is a derivative of benzo[d]thiazole, featuring a chlorine atom at the second position and a cyano group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzo[d]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with chloroacetonitrile under basic conditions to form the benzo[d]thiazole ring, followed by chlorination to introduce the chlorine atom at the second position. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]thiazole-5-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or catalytic hydrogenation using palladium on carbon.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products

    Nucleophilic Substitution: Substituted benzo[d]thiazoles with various functional groups.

    Reduction: 2-Aminobenzo[d]thiazole-5-carbonitrile.

    Oxidation: Benzo[d]thiazole sulfoxides or sulfones.

Scientific Research Applications

2-Chlorobenzo[d]thiazole-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological pathways.

    Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]thiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chlorine and cyano groups can enhance its binding affinity and specificity towards these targets. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.

Comparison with Similar Compounds

2-Chlorobenzo[d]thiazole-5-carbonitrile can be compared with other benzo[d]thiazole derivatives such as:

    2-Aminobenzo[d]thiazole: Lacks the cyano group and has different reactivity and applications.

    2-Methylbenzo[d]thiazole: Contains a methyl group instead of chlorine, leading to different chemical properties.

    2-Bromobenzo[d]thiazole-5-carbonitrile: Similar structure but with a bromine atom, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-chloro-1,3-benzothiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2S/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJJTJCIKQHVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621194
Record name 2-Chloro-1,3-benzothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385432-46-2
Record name 2-Chloro-1,3-benzothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 3-amino-4-chlorobenzonitrile via 2-mercapto-1,3-benzothiazole-5-carbonitrile as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 95° C. for 10 h.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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